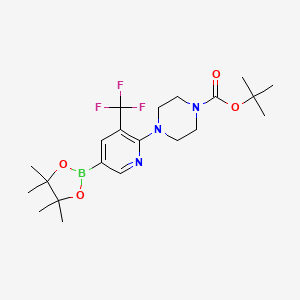

![molecular formula C14H18BrN3 B577680 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1263286-18-5](/img/structure/B577680.png)

3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

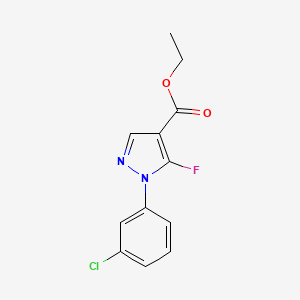

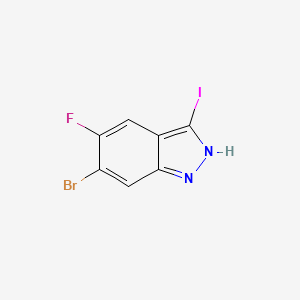

3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the formula C14H18BrN3 . It is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted at various positions with a bromine atom, a cyclohexyl group, and two methyl groups .Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Pyrrolopyrazine derivatives, which include pyrazolo[1,5-a]pyrimidine, have been used in various applications such as pharmaceuticals, organic materials, natural products, and bioactive molecules .

- These compounds have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

- The synthetic routes for pyrrolopyrazine derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

- According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Synthesis and Characterization

- A new Schiff base, 2- [ (5-Amino-1,3,3-trimethyl-cyclohexyl methyl imino)-methyl]-4-bromo-phenol (L1) was synthesized from 5-bromo salicylaldehyde and isophoronediamine .

- The synthesized Schiff base was characterized by FT-IR, UV-Vis, 1H and 13C NMR spectroscopic methods .

- Optimization, vibrational frequencies, HOMO-LUMO, band gap energies and some physicochemical properties of L1 were calculated with Gaussian 09 program using DFT-B3LYP method and 6-311++G (d,p) basis set .

Pyrazolo[1,5-a]pyrimidine derivatives, in general, have a wide range of applications in medicinal chemistry, as mentioned earlier. They exhibit various biological activities and are used in the synthesis of pharmaceuticals, organic materials, natural products, and bioactive molecules .

Pyrazolo[1,5-a]pyrimidine derivatives, in general, have a wide range of applications in medicinal chemistry, as mentioned earlier. They exhibit various biological activities and are used in the synthesis of pharmaceuticals, organic materials, natural products, and bioactive molecules .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrN3/c1-9-8-12(11-6-4-3-5-7-11)18-14(16-9)13(15)10(2)17-18/h8,11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKBWKCAVZAANT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)C3CCCCC3)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676461 |

Source

|

| Record name | 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

CAS RN |

1263286-18-5 |

Source

|

| Record name | 3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Diazaspiro[3.4]octan-7-one](/img/structure/B577600.png)

![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)

![Tert-butyl 4-((4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)methyl)piperidine-1-carboxylate](/img/structure/B577603.png)

![1-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B577606.png)

![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)